2,3,4,5-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide
Description
2,3,4,5-Tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide is a substituted benzenesulfonamide derivative featuring a tetramethylbenzene core linked to a morpholine-containing ethylamine group via a sulfonamide bridge.
Properties
IUPAC Name |
2,3,4,5-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3S/c1-12-11-16(15(4)14(3)13(12)2)22(19,20)17-5-6-18-7-9-21-10-8-18/h11,17H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISKIDNNZJUALS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C)C)S(=O)(=O)NCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the tetramethylbenzenesulfonamide core. This can be achieved through the sulfonation of 2,3,4,5-tetramethylbenzene using chlorosulfonic acid
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form sulfonyl chlorides or sulfonic acids.
Reduction: : Reduction reactions can lead to the formation of amine derivatives.
Substitution: : Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Nucleophiles like sodium azide (NaN₃) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Sulfonyl chlorides, sulfonic acids.
Reduction: : Amine derivatives.
Substitution: : Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, it can serve as a probe or inhibitor in studying enzyme activities and pathways.
Medicine
Potential medical applications include its use as a precursor for drug development, particularly in designing new therapeutic agents targeting specific diseases.
Industry
In the industrial sector, it can be utilized in the production of advanced materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which 2,3,4,5-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide exerts its effects depends on its molecular targets and pathways. For instance, if used as an enzyme inhibitor, it would bind to the active site of the enzyme, preventing substrate binding and subsequent reaction.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Sulfonamide Derivatives
Key Findings from Comparative Analysis
Substituent Impact on Bioactivity: The tetramethyl substitution in the target compound likely reduces solubility compared to methoxy-containing analogs (e.g., 4-methoxy derivatives in ) but may improve membrane permeability due to increased hydrophobicity. Morpholine vs.
Structural Motifs in Drug Design: Oxazole-containing analogs () exhibit π-π stacking capabilities with aromatic residues in proteins, making them candidates for kinase inhibitors. The absence of an oxazole ring in the target compound suggests a divergent mechanism or selectivity profile.
Synthetic Utility: The target compound’s tetramethyl groups may complicate regioselective functionalization compared to mono-substituted analogs.
Biological Activity
2,3,4,5-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C15H23N2O2S
- Molecular Weight : 299.42 g/mol
Structural Features
- Sulfonamide Group : Contributes to the compound's biological activity, particularly in inhibiting certain enzymes.
- Morpholine Ring : Enhances solubility and bioavailability.
- Tetramethyl Substitution : May influence the compound's interaction with biological targets.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound has been shown to inhibit various proteases, which are critical in many biological pathways. For example, it selectively inhibits C1r protease, which is involved in the complement system and inflammation .
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against various bacterial strains.
Pharmacological Effects
The pharmacological effects observed in studies include:
- Anti-inflammatory Properties : The compound may reduce inflammation by inhibiting specific pathways involved in inflammatory responses.
- Antitumor Activity : Some derivatives of benzenesulfonamide have shown promise in inhibiting tumor growth in vitro, suggesting potential applications in cancer therapy.
Study 1: Inhibition of C1r Protease
A series of experiments demonstrated that this compound effectively inhibits C1r protease in vitro. The study highlighted the compound's selectivity over other serine proteases like trypsin. Functional assays indicated that this inhibition could lead to reduced hemolytic activity, suggesting therapeutic potential in conditions involving excessive complement activation .
Study 2: Antimicrobial Activity Assessment
In a separate study assessing antimicrobial properties, the compound was tested against various strains of bacteria. Results indicated significant inhibition zones around the test samples, particularly against Gram-positive bacteria. This suggests that modifications to the sulfonamide structure could enhance its efficacy as an antimicrobial agent.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,3,4,5-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves reacting a substituted benzenesulfonyl chloride (e.g., 2,3,4,5-tetramethylbenzenesulfonyl chloride) with 2-morpholinoethylamine. Key parameters include temperature control (0–5°C for exothermic reactions), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios. To optimize yields, employ statistical design of experiments (DoE) to test variables like catalyst loading, reaction time, and solvent polarity. Central composite designs or fractional factorial methods minimize experimental runs while identifying critical factors .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm substitution patterns on the benzene ring and morpholine group. Aromatic protons appear downfield (δ 7.0–8.0 ppm), while methyl groups resonate at δ 2.0–2.5 ppm.
- HPLC-MS : Verify purity (>95%) and molecular weight (M+H+ expected at m/z 351.2).
- FT-IR : Identify sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and morpholine C-O-C vibrations (~1100 cm⁻¹).
Solubility in DMSO or ethanol facilitates sample preparation .
Q. What purification methods are recommended post-synthesis?
- Methodological Answer : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to separate unreacted precursors. For crystallization, dissolve the crude product in hot ethanol and cool slowly to obtain pure crystals. Centrifugation or vacuum filtration isolates the solid. Confirm purity via melting point analysis and HPLC .
Advanced Research Questions
Q. How can computational methods predict the biological targets of this sulfonamide derivative?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to screen against protein databases (e.g., PDB) for binding affinity. Focus on enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase).
- Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories (AMBER or GROMACS).
- QSAR Modeling : Corrogate substituent effects (e.g., methyl groups) with bioactivity using descriptors like LogP and polar surface area .
Q. What experimental strategies address discrepancies in bioactivity data across studies?
- Methodological Answer :
- Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and control compounds.
- Dose-Response Curves : Calculate IC50/EC50 values with nonlinear regression (GraphPad Prism).
- Meta-Analysis : Pool data from multiple studies using fixed/random-effects models (RevMan software) to identify outliers or confounding variables (e.g., solvent effects) .
Q. How can researchers design in vivo studies to assess pharmacokinetics and toxicity?
- Methodological Answer :
- Radiolabeling : Synthesize a 14C-labeled analog for tracking absorption/distribution.
- LC-MS/MS : Quantify plasma/tissue concentrations post-administration (LOQ ≤1 ng/mL).
- ADME Profiling : Conduct hepatic microsome assays (CYP450 metabolism) and parallel artificial membrane permeability assays (PAMPA) for bioavailability predictions. Toxicity screening includes Ames test (mutagenicity) and zebrafish embryo models (developmental toxicity) .
Q. What advanced separation technologies improve isolation of stereoisomers or byproducts?
- Methodological Answer :
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases.
- Crystallization-Induced Diastereomer Resolution : Introduce a chiral resolving agent (e.g., tartaric acid).
- Membrane Separation : Nanofiltration (MWCO 300–500 Da) removes low-molecular-weight impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
